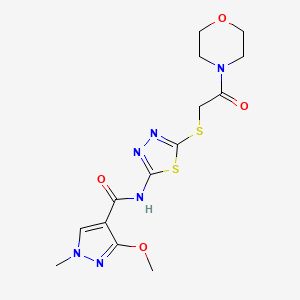

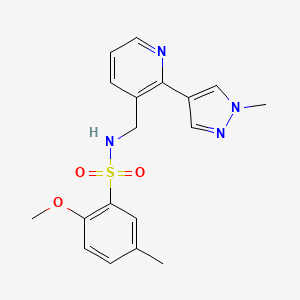

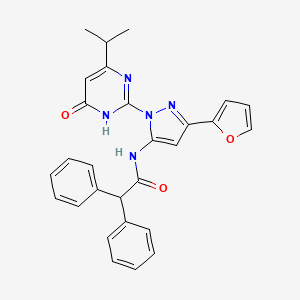

N-(1-乙酰-1,2,3,4-四氢喹啉-7-基)-2-乙氧基-1-萘酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, is described, indicating the relevance of such compounds in medicinal chemistry, particularly in cancer treatment . Additionally, the synthesis of N-(naphthalen-2-yl)acetamide derivatives with antiproliferative activities against various cancer cell lines is reported, suggesting the potential biological activity of naphthamide derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to good yields. For example, one synthetic route for a related compound starts with 2-amino-5-nitrophenol, followed by acetylation, ethylation, and reduction, and then a thermal cyclization to produce the desired compound with a 35% yield . Another method involves the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, resulting in a higher overall yield of 46% and a purity of >99% as determined by HPLC . These methods highlight the complexity and the need for optimization in the synthesis of such compounds.

Molecular Structure Analysis

While the exact molecular structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is not provided, the structure of related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, has been determined through single crystal X-ray structure determination . This suggests that similar analytical techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acetylation, ethylation, reduction, and cyclization . These reactions are typical in the preparation of quinoline and isoquinoline derivatives, which are important scaffolds in medicinal chemistry. The high enantiomeric purity achieved in the synthesis of 2-methoxy-1-naphthyl sulfoxides indicates the potential for stereoselective synthesis in this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide are not directly reported. However, the related compounds exhibit properties that are significant for their biological activity. For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide shows potent antiproliferative activity and specific cytotoxicity against human nasopharyngeal carcinoma cell lines, with an IC50 value of 0.6 μM . This indicates that the compound may also possess similar properties that could be explored for therapeutic applications.

科学研究应用

抗氧化和抗增殖活性

与 N-(1-乙酰-1,2,3,4-四氢喹啉-7-基)-2-乙氧基-1-萘酰胺相关的化合物,尤其是源自萘醌的化合物,已显示出抗氧化、抗增殖和乙酰胆碱酯酶抑制活性。已经合成并评估了来自 1,4-萘醌的氨基醇衍生物的抗氧化能力,显示出显着的活性。这些衍生物还显示出对肿瘤细胞系的抗增殖活性和乙酰胆碱酯酶 (AChE) 抑制,表明有潜力开发新的治疗剂 (Estolano-Cobián 等,2020)。

抗菌和抗真菌特性

针对具有喹啉-2(1H)-酮和 3,4-二氢喹啉-2(1H)-酮衍生物的化合物的合成工作,其与 N-(1-乙酰-1,2,3,4-四氢喹啉-7-基)-2-乙氧基-1-萘酰胺共享结构基序,已证明对各种人类癌细胞系具有有希望的抗增殖活性。这些研究强调了此类化合物在开发抗癌疗法中的潜在应用 (Chen 等,2013)。

蛋白激酶抑制

对异喹啉磺酰胺的研究突出了它们作为环核苷酸依赖性蛋白激酶和蛋白激酶 C 的有效抑制剂的作用。这表明四氢喹啉的衍生物,类似于 N-(1-乙酰-1,2,3,4-四氢喹啉-7-基)-2-乙氧基-1-萘酰胺,可以探索其调节蛋白激酶活性的潜力,这在包括癌症进展在内的各种细胞过程中至关重要 (Hidaka 等,1984)。

作用机制

Target of Action

The primary target of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, ERK1/2, potentially inhibiting their activity . This inhibition could lead to changes in the MAPK pathway, affecting the downstream signaling processes . .

Biochemical Pathways

The compound affects the MAPK pathway, which is involved in various cellular processes, including growth, differentiation, and apoptosis . By inhibiting ERK1/2, the compound could disrupt the normal functioning of this pathway, leading to altered cellular responses .

Result of Action

The inhibition of ERK1/2 and the subsequent disruption of the MAPK pathway could lead to various molecular and cellular effects. Given the role of ERK1/2 in cell proliferation and survival, the compound could potentially exhibit antineoplastic activity . .

未来方向

属性

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-3-29-22-13-11-17-7-4-5-9-20(17)23(22)24(28)25-19-12-10-18-8-6-14-26(16(2)27)21(18)15-19/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAGBMQVBYVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4C(=O)C)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)

![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)

![N-cyclohexyl-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3017002.png)

![Isopropyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B3017008.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)